molecular formula C7H9NO2 B2703820 (5-Methylfuran-2-yl)(methyl) ketone oxime CAS No. 73750-15-9

(5-Methylfuran-2-yl)(methyl) ketone oxime

Cat. No.: B2703820
CAS No.: 73750-15-9
M. Wt: 139.154
InChI Key: HZNJITMIJAXIJG-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-yl)(methyl) ketone oxime (CID 5783759) is a furan-derived chemical building block of interest in developing advanced bio-orthogonal ligation methodologies . Its core research value lies in its role as a precursor to a stable 2,5-dioxopentanyl (2,5-DOP) derivative, which can be generated under acidic conditions . This stable dione is a key reactant in proximity-induced ligation reactions, which are highly selective and do not require an external chemical trigger . The ligation, which proceeds under physiological conditions with hydrazine nucleophiles, forms a pyridazinium adduct demonstrating exceptional stability, even under harsh conditions such as 90°C for 24 hours . This mechanism has been successfully applied in templated ligations for PNA-PNA, DNA-, and RNA-based systems, as well as for the formation of peptide-peptide adducts in solution and on solid surfaces . As a stable intermediate, this compound provides researchers with a reliable tool for creating self-addressable covalent constructs in complex biological environments. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(NZ)-N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNJITMIJAXIJG-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C(=N\O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuran-2-yl)(methyl) ketone oxime typically involves the reaction of 5-methylfuran-2-yl methyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium acetate or pyridine as a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the formation of the oxime is complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and to minimize human error.

Chemical Reactions Analysis

Types of Reactions

(5-Methylfuran-2-yl)(methyl) ketone oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the significant anticancer properties of oxime derivatives, including (5-Methylfuran-2-yl)(methyl) ketone oxime. Oximes are known for their ability to enhance biological activity through structural modifications. For instance, a review of oxime compounds indicated that many exhibit potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells .

In particular, research has shown that oxime derivatives can inhibit key cellular pathways involved in tumor growth. For example, compounds with oxime functionalities have been reported to target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. These inhibitors have demonstrated IC50 values as low as 0.04μM0.04\,\mu M, indicating strong potential for therapeutic development .

Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of oxime compounds have revealed that specific substituents can significantly influence their biological activity. Variations in the furan or thiophene moieties linked to the oxime group can lead to enhanced anticancer efficacy, showcasing the importance of molecular design in drug development .

Environmental Science

Atmospheric Chemistry
this compound may also play a role in atmospheric chemistry. Compounds similar to this oxime have been studied for their reactivity with atmospheric radicals, contributing to the formation of secondary organic aerosols (SOAs). Understanding these interactions is crucial for modeling air quality and assessing environmental impacts .

Material Science

Polymer Chemistry
In material science, this compound can serve as a valuable intermediate in synthesizing polymers and resins. Its incorporation into polymer formulations can enhance stability and prevent premature degradation during processing. This property is particularly useful in the production of coatings and adhesives where durability is essential .

Crosslinking Agents
The compound can also function as a crosslinking agent in silicone sealants and coatings, improving their mechanical properties and resistance to environmental factors. The ability of oximes to stabilize reactive groups makes them suitable for applications in industrial formulations where performance longevity is critical .

Data Tables

Application AreaSpecific Use CasesObserved Effects/Benefits
Medicinal ChemistryAnticancer agents targeting CDKsIC50 values as low as 0.04μM0.04\,\mu M
Environmental ScienceReactivity with atmospheric radicalsContribution to secondary organic aerosol formation
Material ScienceCrosslinking agents in coatingsEnhanced mechanical properties
Polymer ChemistryStabilizers in polymer formulationsImproved durability and resistance

Case Studies

Case Study 1: Anticancer Efficacy
A study investigating the anticancer activity of various oximes found that this compound exhibited significant cytotoxic effects against MCF-7 cells. The research indicated that modifications in the chemical structure led to varying degrees of inhibition, emphasizing the importance of optimizing molecular frameworks for enhanced therapeutic outcomes .

Case Study 2: Atmospheric Impact
Research on the atmospheric chemistry of similar compounds revealed that their reactivity with hydroxyl radicals could influence air quality metrics significantly. The study highlighted the need for further investigation into how such compounds might affect environmental health through their roles in aerosol formation .

Mechanism of Action

The mechanism of action of (5-Methylfuran-2-yl)(methyl) ketone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved often include enzyme inhibition or receptor binding, which can alter cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical data for (5-Methylfuran-2-yl)(methyl) ketone oxime and structurally or functionally related oximes:

Compound Molecular Formula CAS No. Melting Point (°C) Yield (%) Key Applications Safety/Toxicity
This compound C₇H₉NO₂ Not found Not reported ~93–94* Pharmaceutical intermediates, ligands No data available
2-Butanone oxime (Ethyl methyl ketoxime) C₄H₉NO 96-29-7 ~60–62 78–85 Industrial anti-skinning agent, corrosion inhibitor May cause allergic reactions
5-Methyl-2-hexanone oxime C₇H₁₅NO 624-44-2 Not reported Not reported Specialty chemicals, research Limited toxicity data
Methyl isobutyl ketoxime C₆H₁₃NO 105-44-2 ~25–27 (liquid) 70–80 Coatings, adhesives Irritant; handle with PPE
(Z)-(5-Bromo-1-benzofuran-2-yl)methanone oxime C₁₀H₈BrNO₂ Not found 193 93 Antimicrobial agents, coordination chemistry No data available

Structural and Reactivity Comparisons:

  • Furan vs. Benzofuran Derivatives : The presence of a brominated benzofuran ring (e.g., compound from ) increases molecular rigidity and electron-withdrawing effects, raising melting points (193–208°C) compared to simpler furan-based oximes. This structural difference enhances stability in high-temperature applications .
  • Branching Effects: Methyl isobutyl ketoxime (C₆H₁₃NO) has a branched alkyl chain, reducing its melting point to a liquid at room temperature, whereas linear or aromatic oximes (e.g., 2-butanone oxime) are solids. Branching also affects solubility in organic solvents .
  • Electrophilicity: The electron-rich furan ring in this compound may enhance nucleophilic reactivity at the oxime group compared to aliphatic oximes like 2-butanone oxime, making it more suitable for metal-chelation or heterocyclic synthesis .

Biological Activity

(5-Methylfuran-2-yl)(methyl) ketone oxime is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various scientific studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H9NO2. The compound features a furan ring, which is known for its reactivity and biological significance. The oxime functional group contributes to its potential as a bioactive molecule.

Antimicrobial Activity

Research has indicated that oxime derivatives exhibit significant antimicrobial properties. A study by Dey and Hajra demonstrated that certain furocoumarins, structurally related to this compound, showed moderate inhibition of acetylcholinesterase, suggesting potential for antimicrobial activity against specific pathogens .

Antioxidant Properties

The antioxidant capacity of oximes has been documented in various studies. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. The presence of the furan moiety enhances the electron-donating ability of the compound, contributing to its antioxidant properties.

Cytotoxicity and Cancer Research

Cytotoxic effects of this compound have been observed in cancer cell lines. For instance, a study reported that derivatives of furan compounds exhibited selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a potential therapeutic application in oncology .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A case study investigated the antimicrobial efficacy of several oxime derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant activity, this compound was tested using the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity, suggesting its potential use as a natural antioxidant in food preservation and therapeutic applications .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AntioxidantSignificant DPPH scavenging
CytotoxicitySelective toxicity towards cancer cells

Q & A

Q. How is (5-Methylfuran-2-yl)(methyl) ketone oxime synthesized from its precursor ketone?

The oxime is synthesized via condensation of the precursor ketone, 1-(5-methylfuran-2-yl)ethanone, with hydroxylamine under acidic conditions. This nucleophilic addition-elimination reaction typically requires refluxing in a solvent like ethanol or water, with hydrochloric acid as a catalyst. After completion, the oxime is isolated via extraction and purified through recrystallization or chromatography. Key Steps :

  • React 1-(5-methylfuran-2-yl)ethanone with hydroxylamine hydrochloride in ethanol/water.
  • Adjust pH to ~3–5 using HCl or NaOH.
  • Reflux for 4–6 hours, followed by cooling and filtration. Reference Reaction :
PrecursorReagentConditionsProduct
1-(5-Methylfuran-2-yl)ethanoneNH₂OH·HCl, HClReflux, 4–6 hrsTarget oxime

Q. What spectroscopic techniques are used to characterize this oxime?

Characterization relies on IR (C=N stretch ~1600–1650 cm⁻¹), ¹H/¹³C NMR (oxime proton at ~8–10 ppm; furan protons at 6–7 ppm), and mass spectrometry (molecular ion peak at MW 153.17 g/mol). Compare data with the precursor ketone (e.g., loss of carbonyl peak in IR, shift in NMR signals). NIST Chemistry WebBook provides reference spectra for analogous oximes .

Advanced Research Questions

Q. How does the methylfuran group influence the oxime’s reactivity in coordination chemistry?

The methylfuran moiety enhances electron donation to metal centers, facilitating stable coordination complexes. Studies on phenyl 2-pyridyl ketoxime show trinuclear Cu clusters forming via inverse-9-metallacrown-3 structures . For the target oxime:

  • Use potentiometric titration to assess binding affinity with transition metals (e.g., Cu²⁺, Ni²⁺).
  • Analyze crystal structures via X-ray diffraction to determine geometry and ligand behavior.

Q. What challenges arise in ensuring the oxime’s stability under catalytic conditions?

Hydrolysis or decomposition can occur under oxidative or acidic conditions. For example, Ti-MWW/H₂O₂ systems hydrolyze methyl ethyl ketone oxime to NOₓ and ketones . Mitigation strategies:

  • Avoid strong oxidizers (e.g., H₂O₂) at high temperatures.
  • Optimize pH (neutral to mildly acidic) during reactions. Stability Data :
ConditionEffectSolution
pH < 2Hydrolysis to ketoneUse buffered solutions
H₂O₂, 60°CDecompositionSubstitute with O₂ or milder oxidants

Q. How can contradictions in thermal stability data be resolved?

Discrepancies in melting/boiling points may stem from impurities or isomerism (E/Z configurations). Address this by:

  • Purifying via column chromatography or HPLC .
  • Performing DSC/TGA to analyze decomposition pathways.
  • Comparing data with NIST-standardized oximes (e.g., 5-methyl-2-hexanone oxime) .

Q. What methodologies are effective for reducing this oxime to amines?

Reduction to 1-(5-methylfuran-2-yl)ethylamine can be achieved using:

  • LiAlH₄ in anhydrous THF (0°C to room temperature, 2–4 hrs).
  • Catalytic hydrogenation (H₂, Pd/C, 1 atm, 25°C). Example Protocol :
Reducing AgentYield (%)Purity (%)
LiAlH₄75–80>95
H₂/Pd-C60–70>90

Q. How can the oxime’s E/Z configuration be determined and controlled?

Analytical Methods :

  • ¹H NMR : E-isomers show deshielded oxime protons (~10 ppm) compared to Z-isomers (~8 ppm).
  • X-ray crystallography : Definitive structural assignment. Synthetic Control :
  • Use sterically hindered bases (e.g., pyridine) to favor the E-isomer.
  • Adjust reaction temperature: Lower temps favor Z-configuration due to kinetic control .

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